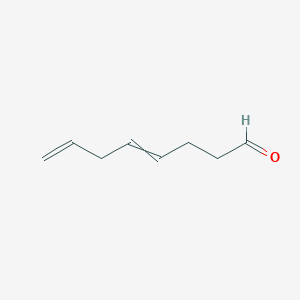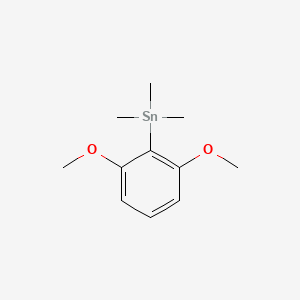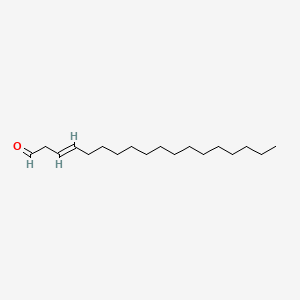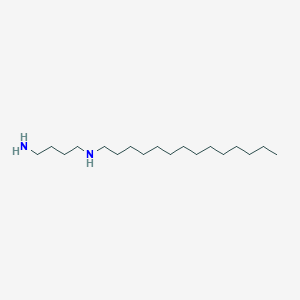
3-Ethyl-7-methylnona-2,6-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-7-methylnona-2,6-dienoic acid is an organic compound with the molecular formula C12H20O2 It is a nonadienoic acid derivative characterized by the presence of ethyl and methyl groups at the 3rd and 7th positions, respectively, along with two double bonds at the 2nd and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methylnona-2,6-dienoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by a series of reactions to introduce the double bonds and carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and advanced purification techniques. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-7-methylnona-2,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated acids. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Aplicaciones Científicas De Investigación
3-Ethyl-7-methylnona-2,6-dienoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-7-methylnona-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing biochemical processes and cellular functions. The exact pathways and targets depend on the context of its application, such as its role in metabolic pathways or its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-7-methylnona-2,4-dienoic acid
- 3-Ethyl-7-methylnona-2,6-dienoate
- 3-Ethyl-7-methylnona-2,6-dienol
Uniqueness
Compared to similar compounds, 3-Ethyl-7-methylnona-2,6-dienoic acid stands out due to its specific arrangement of double bonds and the presence of both ethyl and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
55786-75-9 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
3-ethyl-7-methylnona-2,6-dienoic acid |
InChI |
InChI=1S/C12H20O2/c1-4-10(3)7-6-8-11(5-2)9-12(13)14/h7,9H,4-6,8H2,1-3H3,(H,13,14) |
Clave InChI |
IVATVILETWLKJE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCCC(=CC(=O)O)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)









